
2-Methoxy-N'-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine is an organic compound with a complex structure that includes methoxy groups and ethoxyethyl chains attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the methoxy and ethoxyethyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in drug development.
Medicine: It could be explored for its therapeutic properties or as a diagnostic tool.
Industry: It may be used in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism by which 2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine
- Ethanol, 2-(2-methoxyethoxy)-
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
What sets 2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine apart from similar compounds is its unique combination of functional groups and structural features
Properties
CAS No. |
93803-70-4 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methoxy-4-N-[2-(2-methoxyethoxy)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2O3/c1-15-7-8-17-6-5-14-10-3-4-11(13)12(9-10)16-2/h3-4,9,14H,5-8,13H2,1-2H3 |
InChI Key |
JBVZTNGDRBICPC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


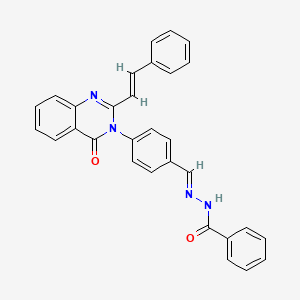
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
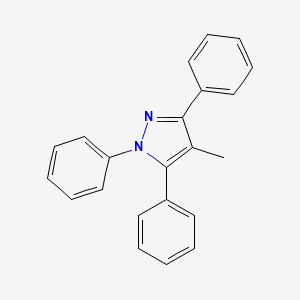
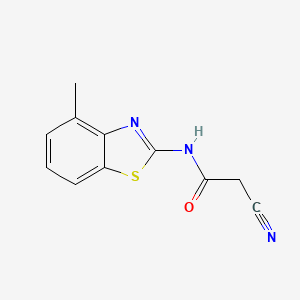

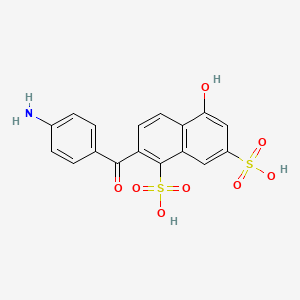
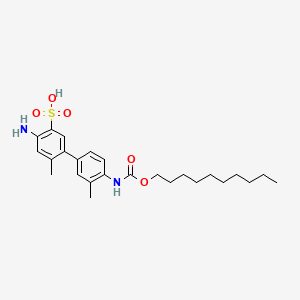
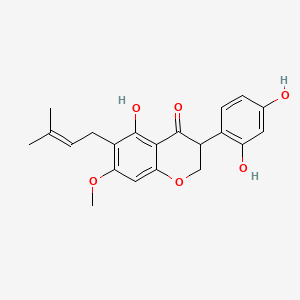
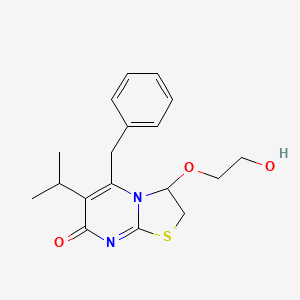
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
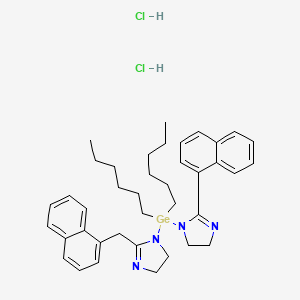

![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

